- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

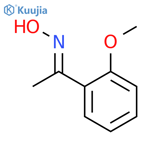

N-(2-メトキシフェニル)アセトアミドは、有機合成や医薬品中間体として重要な化合物です。メトキシ基とアセトアミド基を有する芳香族アミドであり、高い反応性と安定性を兼ね備えています。特に、フェニル環上の置換基の位置選択性を活かした精密合成に適しており、医薬品開発や機能性材料の合成において有用です。また、結晶性が良好で取り扱いが容易であり、実験室規模から工業生産まで幅広く応用可能です。その化学的性質から、多様な誘導体合成の出発物質としても優れた特性を示します。

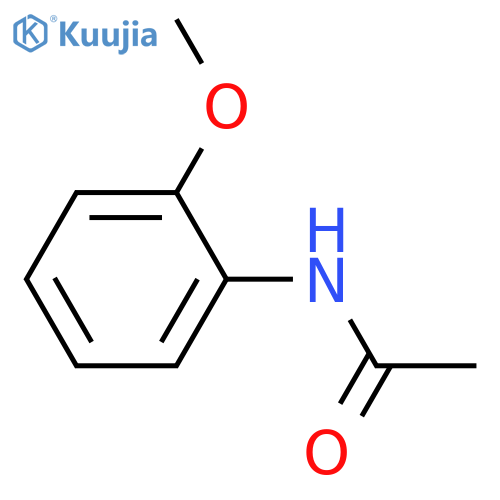

N-(2-Methoxyphenyl)acetamide structure

商品名:N-(2-Methoxyphenyl)acetamide

N-(2-Methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Methoxyphenyl)acetamide

- o-Acetanisidide

- o-Methoxyacetanilide

- o-Acetanisidine

- 2-Methoxyacetanilide

- 2'-Methoxyacetanilide

- Acetamide, N-(2-methoxyphenyl)-

- Acetanilide, 2'-methoxy-

- Acetyl-O-anisidine

- N-Acetyl-o-anisidine

- 2-ACETAMIDOANISOLE

- Acetamide, N-(methoxyphenyl)-

- N-ACETYL-ORTHO-ANISIDINE

- FGOFNVXHDGQVBG-UHFFFAOYSA-N

- N-(2-METHOXYPHENYL) ACETAMIDE

- Q63392790

- Aceto-o-anisidine

- NSC4004

- PubChem3319

- N-acetyl-2-anisidine

- 2-(Acetyla

- N-(2-Methoxyphenyl)acetamide (ACI)

- o-Acetanisidide (6CI, 7CI, 8CI)

- 2-(Acetylamino)anisole

- 2-N-Acetylaminomethoxybenzene

- 2′-Methoxyacetanilide

- N-Acetyl-2-methoxyaniline

- NSC 4004

- MFCD00026117

- SDCCGMLS-0033745.P002

- NS00039539

- N-(2-methoxyphenyl)-acetamide

- AKOS000498231

- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide

- WLN: 1VMR BO1

- SCHEMBL171580

- N-(2-Methoxyphenyl)acetamide, 95%

- N-(2-Methoxyphenyl)acetamide #

- DTXSID0052623

- SY107302

- W-109344

- 93-26-5

- BRN 2091808

- UNII-LPJ345W2VY

- SMR000054976

- LPJ345W2VY

- N-(2-Methoxy-phenyl)-acetamide

- AE-641/00783050

- STL169049

- AI3-00799

- AS-59474

- MLS000105047

- A0018

- NSC-4004

- CHEMBL1880779

- HMS2339K05

- CS-0313101

- EINECS 202-233-5

- HMS1577L04

- CHEBI:143106

- D88200

- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11

- Z27797377

- Cambridge id 5137141

-

- MDL: MFCD00026117

- インチ: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)

- InChIKey: FGOFNVXHDGQVBG-UHFFFAOYSA-N

- ほほえんだ: O=C(C)NC1C(OC)=CC=CC=1

- BRN: 2091808

計算された属性

- せいみつぶんしりょう: 165.07900

- どういたいしつりょう: 165.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- 互変異性体の数: 3

- トポロジー分子極性表面積: 38.3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1603 (rough estimate)

- ゆうかいてん: 85.0 to 89.0 deg-C

- ふってん: 303-305 °C(lit.)

- フラッシュポイント: 138

- 屈折率: 1.5839 (estimate)

- PSA: 38.33000

- LogP: 1.72660

- FEMA: 2768

N-(2-Methoxyphenyl)acetamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:AE8280000

-

危険物標識:

- ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。

- リスク用語:R36/37/38

N-(2-Methoxyphenyl)acetamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |

O-Acetanisidide |

93-26-5 | 5mg |

¥252.0 | 2021-09-08 | ||

| Enamine | EN300-15542-2.5g |

N-(2-methoxyphenyl)acetamide |

93-26-5 | 2.5g |

$149.0 | 2023-02-09 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 5g |

¥176.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 100g |

¥1822.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0%(LC&N) | 25g |

¥649.0 | 2022-07-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |

o-Acetanisidide |

93-26-5 | ≥98% | 25g |

¥139.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 500g |

¥1259.90 | 2023-09-01 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |

o-Acetanisidide |

93-26-5 | ≥98% | 100g |

¥419.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |

N-(2-Methoxyphenyl)acetamide |

93-26-5 | >98.0%(HPLC)(N) | 100g |

¥405.90 | 2023-09-01 |

N-(2-Methoxyphenyl)acetamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols, Asian Journal of Chemistry, 2010, 22(4), 2554-2564

合成方法 3

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 5 min, 70 °C; 70 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

リファレンス

- Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes, Synlett, 2018, 29(11), 1465-1468

合成方法 4

はんのうじょうけん

1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux

リファレンス

- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2, Chinese Journal of Chemistry, 2011, 29(5), 947-950

合成方法 5

はんのうじょうけん

1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Cyclopropenium ion catalysed Beckmann rearrangement, Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

合成方法 6

はんのうじょうけん

1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt

リファレンス

- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes, Journal of Molecular Structure, 2023, 1285,

合成方法 7

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C

1.2 5 min, 70 °C

1.2 5 min, 70 °C

リファレンス

- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones, Synthesis, 2022, 54(18), 4095-4103

合成方法 8

はんのうじょうけん

1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C

リファレンス

- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines, Green Chemistry, 2013, 15(10), 2680-2684

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

リファレンス

- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

合成方法 11

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 min, rt

リファレンス

- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis, Chemistry - A European Journal, 2017, 23(29), 7031-7036

合成方法 12

はんのうじょうけん

1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux

リファレンス

- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement, Synlett, 2010, (13), 2019-2023

合成方法 13

はんのうじょうけん

1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt

リファレンス

- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

合成方法 14

はんのうじょうけん

1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt

リファレンス

- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light, Tetrahedron Letters, 2023, 114,

合成方法 15

はんのうじょうけん

1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt

リファレンス

- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

合成方法 16

はんのうじょうけん

1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C

リファレンス

- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions, Molecular Catalysis, 2020, 493,

合成方法 17

はんのうじょうけん

1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C

リファレンス

- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids, Synlett, 2008, (6), 908-910

合成方法 18

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions, Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

合成方法 19

はんのうじょうけん

1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane

リファレンス

- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex, Journal of the American Chemical Society, 2002, 124(21), 6043-6048

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt

リファレンス

- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068

N-(2-Methoxyphenyl)acetamide Raw materials

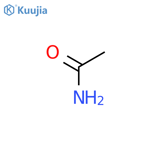

- Acetamide

- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-

- Ethanone,1-(2-methoxyphenyl)-, oxime

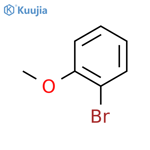

- 2-Bromoanisole

N-(2-Methoxyphenyl)acetamide Preparation Products

N-(2-Methoxyphenyl)acetamide 関連文献

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

93-26-5 (N-(2-Methoxyphenyl)acetamide) 関連製品

- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)

- 581-08-8(N-(2-Ethoxyphenyl)acetamide)

- 6375-47-9(3-Amino-4-methoxyacetanilide)

- 23042-75-3(2',4'-Dimethoxyacetanilide)

- 6962-44-3(N-(2-Methoxy-5-methylphenyl)-acetamide)

- 68551-17-7(Isoalkanes, C10-13)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

清らかである:99%

はかる:500g

価格 ($):386.0